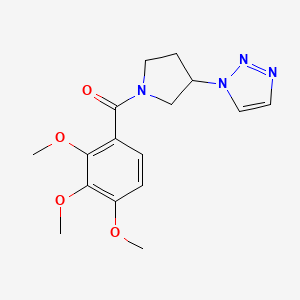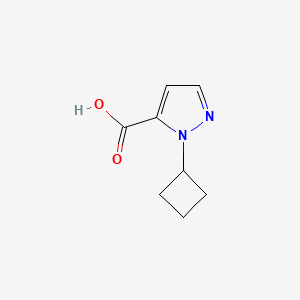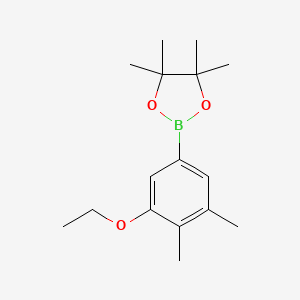
2-(3-Ethoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(3-Ethoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a derivative of 1,3,2-dioxaborolane, which is a class of compounds characterized by a boron atom within a heterocyclic ring system. These compounds are of interest due to their potential applications in organic synthesis and materials science.
Synthesis Analysis
The synthesis of related 1,3,2-dioxaborolane compounds involves various strategies. For instance, the preparation of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, as described in one study, is achieved through the reaction of 2-ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with o-aminophenol . Another synthesis approach involves the rhodium-catalyzed hydroboration of allyl phenyl sulfone to yield 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane . These methods highlight the versatility of 1,3,2-dioxaborolane derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using single-crystal X-ray diffraction studies. For example, the crystal structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is orthorhombic with specific lattice constants and contains a tetracoordinated boron atom . Similarly, the structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane is monoclinic with defined cell parameters, and no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom are observed .
Chemical Reactions Analysis
The reactivity of 1,3,2-dioxaborolane derivatives can be complex. For instance, the reaction of phenyl isocyanate with 2-dimethylamino-1,3,2-dioxaborolane is exocyclic, indicating a preference for the migration of the dimethylamino group over the ethoxy group . This suggests that the electronic and steric properties of the substituents on the 1,3,2-dioxaborolane ring influence its reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,2-dioxaborolane derivatives are influenced by their molecular structure. The presence of a tetracoordinated boron atom and the nature of the substituents can affect properties such as density, solubility, and reactivity. For example, the calculated density of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is reported, which is relevant for understanding its behavior in different environments . The lack of significant intramolecular or intermolecular interactions in certain derivatives can also impact their physical state and reactivity .
科学的研究の応用
Catalytic Applications
- Palladium-Catalyzed Silaboration: A method using palladium complexes and organic iodides for the synthesis of various 2-silylallylboronates from allenes, demonstrating high regio- and stereoselectivity, is described by Chang et al. (2005). This method showcases the potential use of similar compounds in catalytic reactions.
Crystallography and Structure Analysis
- Crystal Structure Determination: The crystal structure of a compound derived from 2-ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is elucidated by Seeger and Heller (1985), demonstrating the applicability of such compounds in structural chemistry.
Chemical Synthesis and Reactions
- Diboration Reactions: The synthesis of certain boronate esters, showing the utility of compounds like 2-(3-Ethoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical synthesis, is discussed by Clegg et al. (1996).
- Oxazoline Synthesis: Kuznetsov et al. (2001) explore the reaction of substituted 1,3,2-dioxaborolanes with acetonitrile, leading to oxazolines, highlighting a potential synthetic route involving these compounds (Kuznetsov, Brusilovskii, & Mazepa, 2001).
Materials Science
- Latent Curing Activity: A study by Gao et al. (2014) investigates the latent curing activity of dimethylaminoethoxy hetero-oxy borane for epoxy resins, indicating the relevance of similar compounds in materials science applications.
Polymer Science
- Polymer Synthesis: Nemoto et al. (2006) demonstrate the synthesis of poly(tetramethyl-1,4-silphenylenesiloxane) derivatives, where compounds analogous to 2-(3-Ethoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are used as building blocks (Nemoto, Watanabe, Umemiya, & Otomo, 2006).
特性
IUPAC Name |
2-(3-ethoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-8-18-14-10-13(9-11(2)12(14)3)17-19-15(4,5)16(6,7)20-17/h9-10H,8H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKBFXUNERNNAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OCC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

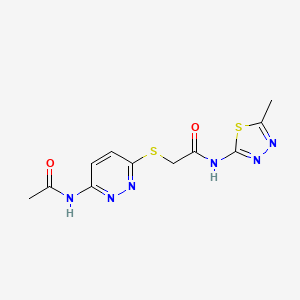

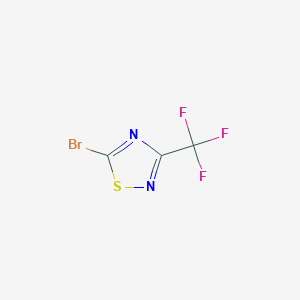
![2-((6-(2-ethoxyphenyl)-3-(4-ethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2514988.png)
![6-chloro-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2514989.png)

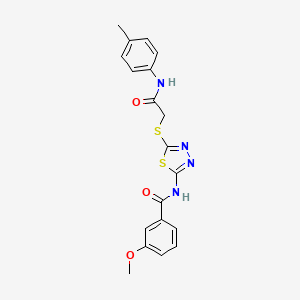
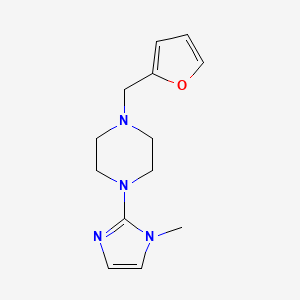
![1-[4-(3-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2514995.png)
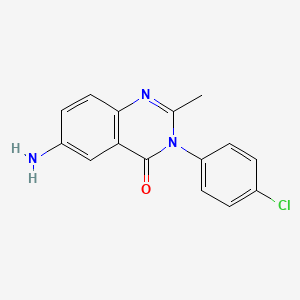
![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514998.png)
